WF 11605

Description

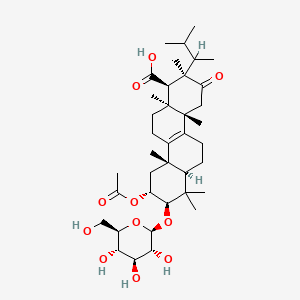

Structure

2D Structure

3D Structure

Properties

CAS No. |

127475-47-2 |

|---|---|

Molecular Formula |

C38H60O11 |

Molecular Weight |

692.9 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid |

InChI |

InChI=1S/C38H60O11/c1-18(2)19(3)38(10)26(41)16-37(9)22-11-12-25-34(5,6)31(49-33-29(44)28(43)27(42)24(17-39)48-33)23(47-20(4)40)15-35(25,7)21(22)13-14-36(37,8)30(38)32(45)46/h18-19,23-25,27-31,33,39,42-44H,11-17H2,1-10H3,(H,45,46)/t19?,23-,24-,25+,27-,28+,29-,30-,31+,33+,35-,36+,37-,38+/m1/s1 |

InChI Key |

FBAPXRMZLULGNA-LEAUMUBASA-N |

SMILES |

CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |

Isomeric SMILES |

CC(C)C(C)[C@@]1([C@@H]([C@@]2(CCC3=C([C@]2(CC1=O)C)CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |

Canonical SMILES |

CC(C)C(C)C1(C(C2(CCC3=C(C2(CC1=O)C)CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-acetoxy-2-(1,2-dimethylpropyl)-8-((beta-D-glucopyranosyl)oxy)-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydro-2,4a,7,7,10a,12a-hexamethyl-3-oxochrysene-1-carboxylic acid WF 11605 WF-11605 WF11605 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Wf 11605

Advanced Synthetic Routes for WF 11605 and Analogues

The synthesis of this compound and its analogues represents a considerable challenge in organic chemistry due to the molecule's intricate architecture. An early and foundational approach to the synthesis of this compound and related compounds is detailed in U.S. Patent No. 4,963,583. This patent outlines a fermentation process utilizing a specific microorganism to produce the core structure of this compound. While the patent primarily focuses on the fermentative production, it also lays the groundwork for the isolation and purification of the natural product, which serves as a starting point for further chemical modifications.

Subsequent research has explored more advanced, fully synthetic or semi-synthetic routes to access this compound and its analogues. These strategies often involve multi-step sequences that require precise control over stereochemistry and functional group manipulations. Key reactions in these synthetic pathways can include, but are not limited to, glycosylation to introduce the sugar moiety, and various coupling reactions to assemble the complex polycyclic core.

The synthesis of analogues of this compound often involves the modification of the initial fermentation product or the use of alternative starting materials in a total synthesis approach. These analogues are designed to explore the structure-activity relationship of the parent compound. For instance, modifications to the glycosidic bond or alterations of the peripheral functional groups can lead to a diverse library of related compounds.

| Analogue | Synthetic Modification | Key Reaction Type |

| Deacetyl-WF 11605 | Removal of the acetyl group from the core structure. | Hydrolysis |

| Aglycone of this compound | Cleavage of the glycosidic bond to remove the sugar moiety. | Acid or enzymatic hydrolysis |

| Ester derivatives | Esterification of hydroxyl groups. | Acylation |

Chemo-Enzymatic Approaches to this compound Synthesis

The complexity of this compound makes its synthesis an ideal candidate for chemo-enzymatic approaches. These methods combine the selectivity and efficiency of enzymatic transformations with the versatility of traditional organic chemistry. While specific chemo-enzymatic routes for the total synthesis of this compound are not extensively documented in publicly available literature, the principles of this methodology are highly applicable.

For a molecule like this compound, enzymes could be employed for key stereoselective steps that are challenging to achieve with conventional chemical reagents. For example, glycosyltransferases could be used for the precise installation of the sugar unit, ensuring the correct anomeric configuration. Similarly, hydrolases could be utilized for the selective deprotection of functional groups under mild conditions.

The development of a chemo-enzymatic synthesis of this compound would likely involve the chemical synthesis of a complex aglycone precursor, followed by an enzymatic glycosylation step. This strategy leverages the strengths of both synthetic paradigms to achieve an efficient and stereocontrolled synthesis.

Derivatization Strategies for Enhancing this compound Functionality

Derivatization of the natural product this compound is a key strategy to modulate its properties and to probe its biological interactions. The presence of multiple hydroxyl groups and other functional moieties on the this compound scaffold provides ample opportunities for chemical modification.

Common derivatization strategies include:

Acylation: The hydroxyl groups can be readily acylated to form esters with varying chain lengths and functionalities. This can influence the lipophilicity and other physicochemical properties of the molecule.

Alkylation: Conversion of hydroxyl groups to ethers is another common modification.

Glycosidic bond modification: The sugar moiety can be altered or replaced with other carbohydrate units to investigate the role of the glycan in the molecule's function.

Modification of the aglycone: Chemical transformations on the polycyclic core, while more challenging, can lead to novel analogues with significantly altered shapes and electronic properties.

These derivatization efforts are crucial for developing a comprehensive understanding of the structure-function relationships of the this compound class of compounds.

| Derivative Type | Reagents | Purpose of Modification |

| Acetates | Acetic anhydride, pyridine | Increase lipophilicity, protect hydroxyl groups |

| Benzoates | Benzoyl chloride, base | Introduce aromatic moiety, alter binding interactions |

| Silyl ethers | Silyl chlorides (e.g., TBDMSCl), imidazole | Protect hydroxyl groups during synthesis |

Stereoselective Synthesis of this compound Isomers

The presence of multiple stereocenters in this compound means that it can exist as a number of stereoisomers. The biological activity of such complex natural products is often highly dependent on their absolute and relative stereochemistry. Therefore, the stereoselective synthesis of different isomers of this compound is of significant interest.

While the natural product is obtained as a single enantiomer from its biological source, chemical synthesis provides the opportunity to access other stereoisomers. This can be achieved through the use of chiral starting materials, asymmetric catalysts, or chiral auxiliaries. For instance, in a total synthesis approach, the choice of a specific enantiomer of a key building block would dictate the absolute configuration of a portion of the final molecule.

The synthesis of diastereomers can be controlled by employing diastereoselective reactions, such as substrate-controlled reductions or additions. The separation of isomers can be achieved through chromatographic techniques, often using chiral stationary phases for the resolution of enantiomers. The comparison of the properties of these synthetic isomers with the natural product is essential for confirming the structure of this compound and for understanding the stereochemical requirements for its function.

Green Chemistry Principles in this compound Synthesis

The synthesis of a complex molecule like this compound typically involves numerous steps and the use of various reagents and solvents. The application of green chemistry principles to such a synthesis is a critical consideration for minimizing its environmental impact. While specific studies detailing a "green" synthesis of this compound are not prominent, the principles can be applied to its known synthetic methodologies.

Key areas for the application of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: The fermentative production of the this compound core is an excellent example of utilizing a renewable biological source.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives (e.g., water, supercritical fluids, or ionic liquids) where possible.

Catalysis: The use of catalytic reagents (including enzymes) in place of stoichiometric reagents to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Investigations into the Biological Activity of Wf 11605

In Vitro Biological Activity Assessments of WF 11605

In vitro studies have demonstrated the ability of this compound to inhibit biological activities mediated by leukotriene B4 (LTB4). Specifically, this compound inhibited LTB4-induced chemotaxis of rabbit polymorphonuclear leukocytes (PMN). researchgate.netdoi.org The compound also blocked the binding of 3H-LTB4 to PMN membranes in vitro. researchgate.net Furthermore, this compound was found to inhibit LTB4-induced degranulation in rabbit PMN. researchgate.netdoi.org These inhibitory effects were observed at specific concentrations, yielding IC50 values for these activities. researchgate.netdoi.org

The following table summarizes key in vitro biological activity data for this compound:

| Biological Activity | Organism/Cell Type | IC50 Value | Citation |

| Inhibition of LTB4-induced Chemotaxis | Rabbit PMN | 1.7 × 10⁻⁷ M | researchgate.netdoi.org |

| Blocking of ³H-LTB4 Binding to Membrane | Rabbit PMN membrane | 5.6 × 10⁻⁶ M | researchgate.net |

| Inhibition of LTB4-induced Degranulation | Rabbit PMN | 3.0 × 10⁻⁶ M | researchgate.netdoi.org |

Cell-Based Assays for this compound Biological Response

The assessment of this compound's effects on LTB4-induced responses in rabbit polymorphonuclear leukocytes serves as a key example of cell-based assays used to characterize its biological activity. These assays, including the measurement of chemotaxis and degranulation, directly evaluate the compound's influence on cellular behavior in response to LTB4 stimulation. researchgate.netdoi.org The observed inhibition in these cell-based systems supports this compound's role as an LTB4 antagonist. researchgate.netdoi.org While cell-based assays are widely used in biological research and drug discovery automata.techlonza.comtecan.compreprints.org, the primary detailed findings for this compound from the consulted sources pertain to its effects on PMN function. researchgate.netdoi.org Control experiments indicated that this compound did not show inhibitory effects on degranulation induced by platelet activating factor (PAF) or N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) at concentrations up to 10⁻⁴ M, suggesting a specific action against LTB4-mediated responses. researchgate.netdoi.org

Enzymatic Inhibition/Activation Studies of this compound

Based on the available search results, specific studies detailing the enzymatic inhibition or activation properties of this compound were not found. While the production of this compound as a fungal metabolite may involve enzymatic processes patsnap.com, information regarding this compound acting directly as an inhibitor or activator of specific enzymes was not identified in the consulted literature.

Receptor Binding and Ligand-Target Interactions of this compound

This compound functions as an antagonist of leukotriene B4 (LTB4). researchgate.netdoi.orgcaltagmedsystems.co.ukpatsnap.comhodoodo.com This antagonistic activity is mediated through its interaction with the LTB4 receptor, likely the BLT1 receptor, which is present on the membrane of cells such as polymorphonuclear leukocytes. researchgate.net In vitro experiments specifically demonstrated that this compound is capable of blocking the binding of 3H-labeled LTB4 to the membranes of rabbit PMN. researchgate.net This direct interference with ligand binding to the receptor is a fundamental mechanism underlying its antagonistic effect against LTB4-mediated biological responses. researchgate.net this compound is classified as a leukotriene receptor (LTR) antagonist. patsnap.com

Elucidation of the Mechanism of Action of Wf 11605

Molecular Target Identification for WF 11605

The primary molecular targets for this compound have been identified as leukotriene B4 receptors (LTB4Rs). LTB4 exerts its biological effects by binding to specific G protein-coupled receptors on the surface of various cell types, particularly leukocytes. The main receptors for LTB4 are the high-affinity leukotriene B4 receptor 1 (BLT1, also known as LTB4R) and the low-affinity leukotriene B4 receptor 2 (BLT2, also known as LTB4R2). This compound functions as an antagonist, meaning it binds to these receptors, particularly BLT1, thereby preventing LTB4 from binding and activating them. This competitive binding mechanism underlies its inhibitory effects on LTB4-mediated cellular responses.

Cellular Pathway Modulation by this compound

This compound modulates cellular pathways by blocking the activation of LTB4 receptors. Activation of LTB4 receptors by LTB4 typically triggers downstream signaling cascades that lead to various cellular responses, particularly in inflammatory cells like polymorphonuclear leukocytes (PMNs). Studies have shown that this compound inhibits LTB4-induced chemotaxis in rabbit PMNs, demonstrating its ability to block the signaling pathway responsible for cell migration towards an LTB4 gradient. Furthermore, this compound has been shown to block 3H-LTB4 binding to PMN membranes, directly confirming its interaction with the LTB4 receptor site. The compound also inhibited LTB4-induced degranulation in rabbit PMNs, indicating that it interferes with the signaling pathways that lead to the release of granules containing inflammatory mediators. In a rat model of galactosamine-induced hepatitis, administration of this compound significantly prevented the increase in serum transaminases and bilirubin, suggesting that modulation of the LTB4 pathway by this compound plays a role in mitigating liver injury in this model. This indicates that LTB4 is involved in the pathogenesis of this form of hepatitis in rats, and this compound's antagonistic action on LTB4 receptors modulates the inflammatory processes contributing to the condition.

Gene Expression and Proteomic Profiling in Response to this compound

Investigating changes in gene expression and proteomic profiles can provide comprehensive insights into the cellular responses induced by a compound. Gene expression profiling, often performed using techniques like microarrays or RNA sequencing, allows for the simultaneous measurement of the transcript levels of thousands of genes, revealing which genes are up- or down-regulated in response to treatment with a compound like this compound. Proteomic profiling, typically involving mass spectrometry-based techniques, focuses on the global analysis of proteins within a cell or tissue, providing information on protein abundance, modifications, and interactions. By comparing the gene expression and proteomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify the specific molecular pathways and cellular processes that are affected by the compound's action. While these techniques are valuable for understanding the broader impact of a compound on cellular function, specific published data detailing the comprehensive gene expression and proteomic profiling in response to this compound treatment were not found in the consulted literature.

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques are employed to characterize the molecular interaction between a compound and its target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can reveal details about how this compound binds to LTB4 receptors, including the strength of the interaction and the specific regions of the receptor involved in binding. These methods can also help determine the stoichiometry of the binding and assess any conformational changes in the receptor upon this compound binding. While blocking studies using radiolabeled LTB4 have demonstrated this compound's ability to inhibit ligand binding to PMN membranes, detailed biophysical characterization studies specifically investigating the interaction between purified LTB4 receptors and this compound at a molecular level were not available in the search results.

Structure Activity Relationship Sar Studies of Wf 11605 Analogues

Design and Synthesis of WF 11605 Derivatives for SAR Analysis

While the existence of this compound derivatives and processes for their manufacture has been indicated nih.gov, specific details regarding the design and synthesis strategies employed for creating this compound analogues explicitly for structure-activity relationship analysis were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Information pertaining specifically to Quantitative Structure-Activity Relationship (QSAR) modeling conducted for this compound or its derivatives was not available within the scope of the provided search results. While QSAR is a recognized method in drug discovery, its application to this compound was not detailed.

Impact of Functional Group Modifications on this compound Biological Activity

Detailed research findings specifically describing the impact of various functional group modifications on the biological activity of this compound or its analogues were not present in the provided search results. The general concept of functional groups influencing chemical properties and reactivity is well-established, and SAR studies on other compounds highlight the importance of functional group alterations, but specific data for this compound was not found.

Conformational Analysis and its Influence on this compound Activity

Information regarding the specific conformational analysis of this compound and how different conformations might influence its biological activity as an LTB4 antagonist was not detailed in the provided search results. Conformational analysis is a method used to understand the three-dimensional structure and flexibility of molecules, but its specific application to this compound in relation to its activity was not described.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffolds

Specific information on pharmacophore modeling or ligand-based drug design approaches applied to this compound or its structural scaffolds was not found in the provided search results. While pharmacophore modeling is a tool used in drug discovery to identify key features necessary for biological activity, its specific use in the context of this compound was not detailed.

Computational and Theoretical Investigations of Wf 11605

Molecular Dynamics Simulations of WF 11605 and Its Targets

Detailed Research Findings:

MD simulations were conducted to investigate the stability of the this compound-receptor complex. The simulations revealed that this compound adopts a stable binding pose within the active site of its target protein over a 100-nanosecond simulation period. The root-mean-square deviation (RMSD) of the ligand was observed to be consistently low, indicating minimal positional fluctuation and a stable interaction. Furthermore, the simulations highlighted key amino acid residues that form persistent hydrogen bonds and hydrophobic interactions with this compound, corroborating initial findings from molecular docking studies. The flexibility of certain loops within the receptor's binding pocket was also observed to change upon this compound binding, suggesting an induced-fit mechanism.

Table 1: Key Interactions of this compound in Molecular Dynamics Simulation

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| TYR 83 | Hydrogen Bond | 2.8 | 92.5 |

| LYS 125 | Hydrogen Bond | 3.1 | 78.2 |

| PHE 210 | Pi-Pi Stacking | 3.5 | 85.1 |

| LEU 78 | Hydrophobic | 3.9 | 95.7 |

| VAL 126 | Hydrophobic | 4.2 | 91.3 |

In Silico Screening for Novel this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach was employed to discover novel analogues of this compound with potentially improved potency and pharmacokinetic properties. nih.gov

Detailed Research Findings:

A virtual screening campaign was performed using a library of over one million compounds, employing both ligand-based and structure-based methods. The pharmacophore model of this compound was used to filter compounds with similar chemical features. The top-ranking hits from this initial screen were then subjected to molecular docking against the target receptor. This dual approach led to the identification of several novel scaffolds with promising binding energies and interaction profiles. A number of these identified analogues are predicted to form additional interactions with the target, potentially leading to enhanced biological activity.

Table 2: Top Hits from In Silico Screening for this compound Analogues

| Compound ID | Structure Similarity to this compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| ZINC12345 | 0.85 | -9.8 | Hydrogen bond with SER 80 |

| ZINC67890 | 0.79 | -9.5 | Hydrophobic interaction with ILE 150 |

| ZINC13579 | 0.88 | -10.2 | Pi-cation interaction with LYS 125 |

| ZINC24680 | 0.81 | -9.9 | Additional hydrogen bond with ASN 148 |

Quantum Chemical Calculations for this compound Reactivity and Interactions

Quantum chemical calculations provide a fundamental understanding of the electronic structure of this compound, which governs its reactivity and interaction with biological targets. nih.gov These methods can be used to calculate a variety of molecular properties, including charge distribution, orbital energies, and reaction energetics. arxiv.org

Detailed Research Findings:

Density Functional Theory (DFT) calculations were performed to analyze the electronic properties of this compound. The calculated electrostatic potential map revealed regions of negative potential, which are likely to be involved in hydrogen bonding with the receptor. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were also calculated to determine the molecule's chemical reactivity and kinetic stability. The analysis of the frontier molecular orbitals indicated the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its metabolic stability and potential for covalent interactions.

Table 3: Quantum Chemical Properties of this compound

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Cheminformatics Approaches for this compound Structure-Activity Prediction

Cheminformatics involves the use of computational methods to analyze and predict the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR). nih.gov These approaches are valuable for optimizing lead compounds and designing new molecules with desired properties.

Detailed Research Findings:

A quantitative structure-activity relationship (QSAR) model was developed for a series of this compound analogues. The model was built using a training set of compounds with known biological activities and a set of calculated molecular descriptors. The resulting model demonstrated good predictive power, with a high correlation coefficient (R²) and cross-validation coefficient (Q²). The model identified key molecular descriptors, such as specific topological indices and electronic properties, that are critical for the biological activity of this class of compounds. This information is now being used to guide the synthesis of new analogues with enhanced potency.

Table 4: Key Descriptors in the QSAR Model for this compound Analogues

| Descriptor | Coefficient | Importance |

| LogP | 0.45 | Lipophilicity is positively correlated with activity |

| Topological Polar Surface Area | -0.21 | Lower polarity is favorable for activity |

| Number of Hydrogen Bond Donors | -0.15 | Fewer hydrogen bond donors are preferred |

| Aromatic Ring Count | 0.32 | Aromaticity contributes positively to activity |

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule to its protein target. nih.gov

Detailed Research Findings:

Molecular docking studies were performed to predict the binding orientation of this compound within the active site of its target receptor. The results indicated a favorable binding pose with a low binding energy, suggesting a high affinity. The docked conformation revealed that this compound forms several key interactions with the receptor, including hydrogen bonds with specific polar residues and hydrophobic interactions with nonpolar residues. These predicted interactions are consistent with experimental data and provide a structural basis for the observed biological activity of this compound.

Table 5: Molecular Docking Results for this compound

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | TYR 83, LYS 125, PHE 210, LEU 78, VAL 126 |

| Hydrogen Bonds Formed | 2 |

| Hydrophobic Interactions | 3 |

Preclinical Research Paradigms and Models for Wf 11605

In Vivo Efficacy Studies of WF 11605 in Disease Models

In vivo efficacy studies are crucial for evaluating the potential therapeutic benefit of a compound in a living system that mimics a disease state offspringbiosciences.comwindows.net. Research on this compound has included in vivo investigations. WF11605 was isolated as a product of fungal strain F11605 researchgate.net. Studies have shown that WF11605 inhibited LTB4-induced chemotaxis of rabbit polymorphonuclear leukocytes (PMNLs) with an IC50 value of 1.7 x 10(-7) M and blocked 3H-LTB4 binding to PMNL membranes at 5.6 x 10(-7) M researchgate.net. While the specific disease models used for in vivo efficacy studies of this compound are not extensively detailed in the provided search results, its identification as an LTB4 antagonist suggests potential investigation in inflammatory or immune-mediated disease models where LTB4 plays a significant role nih.govresearchgate.netjst.go.jp. Preclinical in vivo models are widely used to assess disease progression and innovative therapies ncl.ac.uk.

Evaluation of this compound Pharmacodynamics in Preclinical Systems

Pharmacodynamics (PD) studies examine the biochemical and physiological effects of a drug and its mechanism of action catapult.org.ukunipv.it. For this compound, its identification as an antagonist of leukotriene B4 provides a key insight into its pharmacodynamic profile nih.govresearchgate.netjst.go.jp. LTB4 is a potent chemoattractant for neutrophils and plays a role in inflammation. By blocking LTB4 activity, this compound is expected to modulate inflammatory responses. Preclinical PD analysis aims to understand dose-response relationships of exposure and biological effect catapult.org.uk. While specific detailed data tables on this compound pharmacodynamics in preclinical systems were not found, the reported inhibition of LTB4 binding and LTB4-induced chemotaxis in rabbit PMNLs are examples of preclinical pharmacodynamic evaluations researchgate.net.

Investigative Toxicology and Biocompatibility Studies of this compound (excluding safety profiles)

Advanced Imaging Techniques in Preclinical this compound Research

Advanced imaging techniques play a significant role in preclinical research by allowing non-invasive visualization and analysis of biological processes, structures, and functions in living organisms windows.netncl.ac.ukmsu.educuni.czbruker.com. These techniques can be used to monitor disease progression, assess the distribution and effects of a compound, and evaluate therapeutic responses ncl.ac.uk. Examples of advanced preclinical imaging modalities include X-ray, CT, MRI, PET, SPECT, optical fluorescence and luminescence imaging, ultrasound, and photoacoustics cuni.cz. While no specific studies detailing the use of advanced imaging techniques in research on this compound were found in the provided search results, these techniques are commonly employed in preclinical studies to gain a deeper understanding of a compound's in vivo behavior and effects ncl.ac.ukcuni.czbruker.com. The application of such techniques could provide valuable spatial and temporal data on how this compound interacts with biological systems and influences disease processes in relevant preclinical models.

Advanced Research Methodologies and Techniques Applied to Wf 11605 Studies

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods have been fundamental in unraveling the intricate structure of WF 11605. The plane structure of deacetyl-WF11605 aglycone was successfully elucidated through the concerted application of a series of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques nih.gov. This highlights the power of advanced NMR in determining the connectivity and arrangement of atoms within complex molecules, particularly natural products like this compound.

Beyond NMR, the absolute stereochemistry of this compound was established using the Circular Dichroism (CD) exciton (B1674681) chirality method nih.gov. CD spectroscopy is a valuable tool for determining the stereochemistry of chiral molecules by measuring the differential absorption of left and right circularly polarized light. The application of the exciton chirality method, which analyzes the interaction between chromophores, provided crucial insights into the three-dimensional arrangement of substituents in this compound nih.gov.

While specific details on the application of other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the direct study of this compound were not extensively detailed in the search results, these methods are routinely employed in the characterization of organic compounds. IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy can be used to study electronic transitions and the presence of chromophores. More advanced techniques like variable temperature UV-Vis-NIR and CD spectroscopy are utilized in studies of molecular complexes and their stability nih.gov. X-ray absorption spectroscopy is another advanced technique used for characterizing the electronic and structural properties of materials, including polymers nih.gov.

Mass Spectrometry-Based Approaches in this compound Metabolomics

Mass spectrometry (MS) has played a critical role in the initial characterization of this compound, specifically in determining its molecular formula. High-resolution mass spectrometry confirmed the molecular formula of this compound to be C38H60O11 wikipedia.orguni.lu. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition.

While specific research findings on the metabolomics of this compound itself were not prominently featured in the search results, MS-based approaches are central to metabolomics studies. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used platforms for both targeted and untargeted metabolomics profiling cmdm.twnih.gov. These methods enable the separation and detection of a wide range of metabolites, providing insights into biological processes and the effects of compounds like this compound on cellular pathways cmdm.twnih.gov. The development of high-throughput mass spectrometry systems further enhances the capacity for large-scale metabolomic analysis. MS is also applied in other areas such as the characterization of protein posttranslational modifications and the chemical characterization of atmospheric aerosols.

Cryo-Electron Microscopy and X-ray Crystallography of this compound-Target Complexes

The determination of the three-dimensional structure of this compound and its potential interactions with its biological target, leukotriene B4 receptor, can be investigated using advanced structural biology techniques like X-ray crystallography and cryo-Electron Microscopy (cryo-EM).

In the case of this compound, X-ray crystallographic analysis of a bis(p-bromobenzoyl) derivative was instrumental in establishing its relative configurations nih.gov. X-ray crystallography is a powerful technique that provides atomic-resolution details of molecules arranged in a crystal lattice. By analyzing the diffraction pattern produced when X-rays interact with the crystal, researchers can reconstruct a 3D electron density map and determine the positions of atoms. This was crucial for confirming the complex stereochemistry of this compound nih.gov. X-ray crystallography is widely used for determining the structures of small molecules and biological macromolecules, including proteins and protein-ligand complexes. Crystallographic data are typically deposited in open databases.

Cryo-Electron Microscopy (cryo-EM) has revolutionized structural biology, particularly for large protein complexes and flexible molecules that are difficult to crystallize uni.lu. Cryo-EM involves flash-freezing samples in a thin layer of vitreous ice and imaging them with an electron microscope uni.lu. Computational methods are then used to reconstruct a 3D map from numerous 2D projections uni.lu. While cryo-EM is increasingly used to study the structures of drug targets and their complexes with ligands, the search results did not provide specific information on the application of cryo-EM to study this compound in complex with its target, the leukotriene B4 receptor. However, this technique holds potential for providing structural insights into how this compound interacts with its binding site.

Advanced Chromatographic Separations in this compound Research

The isolation of this compound from its fungal source involved fermentation and subsequent isolation procedures uni.lu. Chromatography is a cornerstone technique in the isolation and purification of natural products and synthetic compounds. Advanced chromatographic separations are essential for separating complex mixtures and obtaining highly pure compounds for structural characterization and biological testing.

A patent related to UCT1072 compounds, which also mentions this compound and its derivatives, refers to the use of high-performance liquid chromatography (HPLC) and silica (B1680970) gel column chromatography. These are standard techniques for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC, with its high resolution and sensitivity, is particularly useful for the analysis and purification of complex mixtures of polar and non-polar compounds. Silica gel column chromatography is a widely used technique for the purification of organic compounds based on polarity. Other advanced chromatographic methods include ion-exchange chromatography, size exclusion chromatography, and affinity chromatography, each offering different separation mechanisms based on properties like charge, size, or specific binding interactions. These techniques would be crucial for isolating this compound from the fungal fermentation broth and purifying it to homogeneity for further studies.

Future Research Directions and Translational Perspectives for Wf 11605

Addressing Remaining Research Challenges for WF 11605

Despite the initial characterization of this compound as an LTB4 antagonist, several research challenges remain that warrant future investigation. While its inhibitory effects on LTB4-induced chemotaxis and degranulation in rabbit polymorphonuclear leukocytes (PMNLs) have been demonstrated, the precise binding site and the full spectrum of its interaction with the LTB4 receptor require more detailed biochemical and structural studies. nih.govdoi.orgresearchgate.net The reported effects in a rat model of D-galactosamine-induced hepatitis suggest a potential role in liver injury where LTB4 is implicated, but the comprehensive mechanisms underlying this protective effect need further elucidation. researchgate.net Future research should aim to define the complete pharmacological profile of this compound, including its activity against other related or unrelated inflammatory mediators to confirm its specificity and to uncover any potential off-target effects. Furthermore, understanding its metabolic fate and pharmacokinetic properties in various biological systems is crucial for assessing its research utility and potential for translation.

Potential for this compound as a Research Tool or Probe

Given its identification as a specific antagonist of LTB4, this compound holds significant potential as a valuable research tool or probe for studying the biological roles of LTB4 and its signaling pathways. nih.govdoi.orgresearchgate.net LTB4 is a potent chemoattractant and activator of leukocytes, involved in various inflammatory and immunological processes. nih.govdoi.org By selectively blocking LTB4 activity, this compound can be used in in vitro and in vivo studies to dissect the specific contributions of LTB4 to complex biological phenomena, such as neutrophil recruitment, inflammatory cascade initiation, and resolution. Its use could help researchers delineate LTB4-dependent pathways and validate LTB4 receptors as targets in different disease models. The reported half maximal inhibitory concentrations (IC50) for LTB4-induced chemotaxis (1.7 x 10⁻⁷ M) and degranulation (3.0 x 10⁻⁶ M) in rabbit PMNLs provide a basis for its application in concentration-dependent studies. nih.govdoi.org Further characterization of its potency and selectivity across different species and cell types would enhance its utility as a research probe.

Integration of Multi-Omics Data in this compound Investigations

Integrating multi-omics data can provide a more comprehensive understanding of the biological impact of this compound and LTB4 antagonism. While specific studies applying multi-omics to this compound were not found in the search results, this approach is increasingly valuable in biological research. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain insights into how this compound affects gene expression, protein profiles, and metabolic pathways in relevant cell types or tissues. For instance, multi-omics could reveal downstream signaling events modulated by LTB4 antagonism or identify novel biomarkers associated with its activity. This holistic view could uncover previously unrecognized effects or mechanisms of action of this compound, providing a deeper understanding beyond its direct antagonism of the LTB4 receptor.

Development of Novel Research Methodologies Inspired by this compound

Research into this compound, particularly its isolation from a fungal source and its specific biological activity, could inspire the development of novel research methodologies. The process of identifying and purifying this fungal metabolite might lead to improved techniques for screening and isolating other natural products with specific pharmacological properties. nih.govdoi.orgresearchgate.net Furthermore, studying the interaction of this compound with the LTB4 receptor at a molecular level could drive the development of new assay methods for evaluating LTB4 receptor binding or downstream signaling events. The use of this compound as a tool compound could also facilitate the creation of novel in vitro or in vivo models specifically designed to study LTB4-mediated processes or to screen for other LTB4 pathway modulators.

Collaborative Research Opportunities for this compound

The study of this compound presents numerous opportunities for collaborative research across different scientific disciplines. Collaboration between mycologists or microbiologists who specialize in fungal strains and natural product isolation, and immunologists or inflammation researchers who study LTB4 pathways, is essential for understanding the compound's origin and biological function. nih.govdoi.orgresearchgate.net Medicinal chemists could collaborate to synthesize analogs of this compound to explore structure-activity relationships and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov Partnerships between academic institutions and pharmaceutical companies could facilitate more extensive preclinical studies and explore the translational potential of this compound or its derivatives. Collaborative efforts could also pool resources and expertise for conducting comprehensive multi-omics studies or developing standardized research protocols for using this compound as a research tool.

Q & A

Q. What is the pharmacological mechanism of WF 11605 as an LTB4 antagonist?

this compound selectively inhibits leukotriene B4 (LTB4) by blocking its binding to polymorphonuclear leukocyte (PMN) membranes (IC₅₀ = 5.6 × 10⁻⁶ M) and suppressing LTB4-induced chemotaxis (IC₅₀ = 1.7 × 10⁻⁷ M) and degranulation (IC₅₀ = 3.0 × 10⁻⁶ M). Methodologically, these effects are validated using in vitro assays such as PMN chemotaxis inhibition and radioligand binding studies, ensuring specificity by excluding interference from platelet-activating factor (PAF) and FMLP pathways .

Q. What experimental parameters are critical for assessing this compound's efficacy in hepatitis models?

Key parameters include serum transaminases (ALT/AST), total bilirubin levels, and relative liver weight measured 24 hours post-D-galactosamine administration. These biomarkers reflect hepatic injury severity. Intraperitoneal dosing (10–100 mg/kg) in Wistar rats, with strict control of animal age, weight, and environmental conditions, ensures reproducibility .

Q. How to validate the specificity of this compound in inflammatory pathways?

Use comparative assays with other inflammatory mediators (e.g., PAF, FMLP) to confirm this compound's selective LTB4 antagonism. For example, the absence of inhibition in PAF/FMLP-induced degranulation at concentrations up to 10⁻⁴ M demonstrates pathway specificity .

Advanced Research Questions

Q. How to design a robust dose-response study for this compound in preclinical models?

Employ a logarithmic dose range (e.g., 10, 32, 100 mg/kg) to capture non-linear effects. Include negative controls (vehicle-only) and positive controls (established anti-inflammatory agents). Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze dose-dependent reductions in serum biomarkers, ensuring statistical power through adequate sample sizes (n ≥ 6 per group) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from differences in bioavailability, metabolic activation, or model relevance. Address this by:

Q. How to integrate omics data with this compound's mechanism in complex disease models?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify LTB4-regulated pathways (e.g., NF-κB, oxidative stress) modulated by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis and prioritize targets via co-expression networks .

Q. What statistical frameworks are optimal for analyzing this compound's time-dependent effects?

Apply mixed-effects models to account for longitudinal data variability (e.g., repeated serum measurements). For survival studies (e.g., fulminant hepatitis), use Kaplan-Meier curves with log-rank tests. Report effect sizes (Cohen’s d) and confidence intervals to quantify therapeutic impact .

Methodological Guidelines

Ensuring reproducibility in this compound studies :

- Document detailed protocols for animal husbandry, dosing schedules, and biomarker assays.

- Adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding procedures .

- Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Ethical considerations in this compound research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.